
tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate is an organic compound with the molecular formula C20H22ClNO2 It is a derivative of propanoic acid, featuring a tert-butyl ester group and a 4-chlorobenzylideneamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate typically involves the condensation of tert-butyl 2-amino propanoate with 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate involves its interaction with specific molecular targets. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- tert-Butyl 2-((4-methylbenzylidene)amino)propanoate
- tert-Butyl 2-((4-fluorobenzylidene)amino)propanoate
- tert-Butyl 2-((4-bromobenzylidene)amino)propanoate
Uniqueness
tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate is unique due to the presence of the 4-chlorobenzylidene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C14H18ClNO2 |
|---|---|
分子量 |
267.75 g/mol |
IUPAC名 |
tert-butyl 2-[(4-chlorophenyl)methylideneamino]propanoate |
InChI |
InChI=1S/C14H18ClNO2/c1-10(13(17)18-14(2,3)4)16-9-11-5-7-12(15)8-6-11/h5-10H,1-4H3 |
InChIキー |
WGRBDUBUTQSCNE-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC(C)(C)C)N=CC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
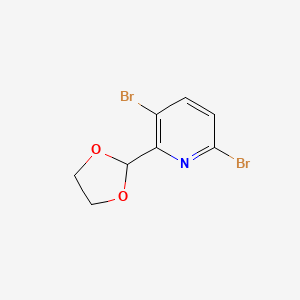
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)
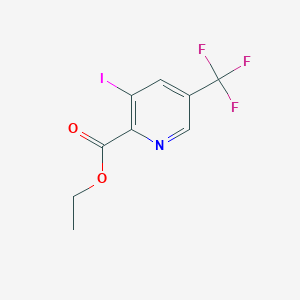



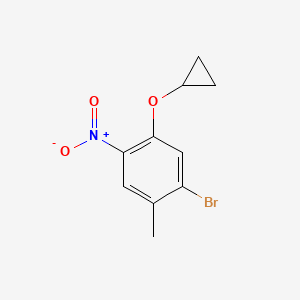
![7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one](/img/structure/B13983646.png)
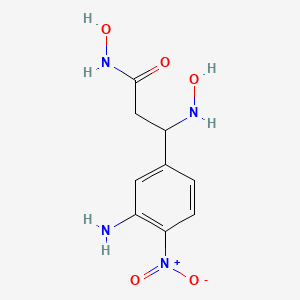
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)

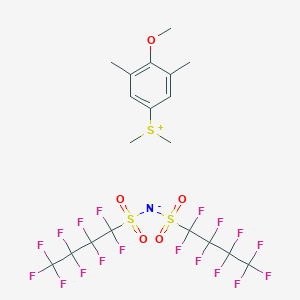
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
